
4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N,N-diethylsulfamoyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Sulfonamide derivatives have been studied for their cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac arrhythmia treatment. These compounds, including N-substituted imidazolylbenzamides, have shown comparable potency to known selective class III agents in vitro, suggesting their utility in developing new treatments for reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial and Biological Activity
Sulfonamide and benzamide derivatives have been synthesized and evaluated for antimicrobial activity. For instance, novel thienopyrimidine derivatives exhibited pronounced antimicrobial properties, underscoring the potential of these compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006). Similarly, other studies have focused on the synthesis and biological screening of benzamides and related heterocyclic compounds for antimicrobial efficacy, further demonstrating the broad spectrum of biological activities these compounds can exhibit (El-Wahab et al., 2011).
Molecular Docking and In Vitro Screening
The application of molecular docking and in vitro screening techniques to newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives has been explored, highlighting the antimicrobial and antioxidant activities of these compounds. This approach provides insights into the potential therapeutic applications of sulfonamide and benzamide derivatives in treating microbial infections and oxidative stress-related conditions (Flefel et al., 2018).
Antimalarial and Antiviral Applications
Theoretical investigations and molecular docking studies have been applied to sulfonamide derivatives to evaluate their potential as antimalarial agents against COVID-19, showcasing the versatility of these compounds in targeting various diseases. These studies suggest that sulfonamide derivatives possess significant antimalarial activity and could be repurposed for antiviral applications, including the treatment of COVID-19 (Fahim & Ismael, 2021).
Melanoma Cytotoxicity
Research on benzamide derivatives has also delved into their potential for targeted drug delivery in melanoma therapy. These compounds have been synthesized and tested for melanoma cytotoxicity, suggesting their utility in enhancing the efficacy of melanoma treatments through selective targeting (Wolf et al., 2004).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-20(4-2)26(24,25)15-9-7-14(8-10-15)17(23)18-12-13-21-16(22)6-5-11-19-21/h5-11H,3-4,12-13H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRBOPNLALSIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
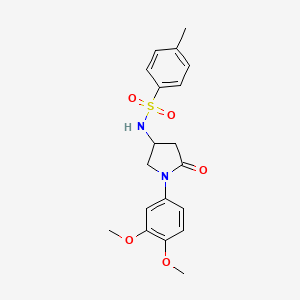
![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)
![3-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)
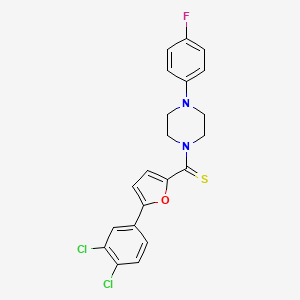

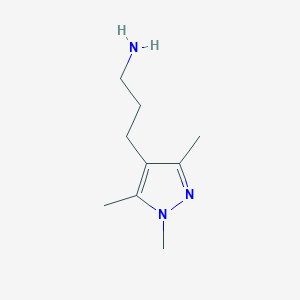
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2359332.png)
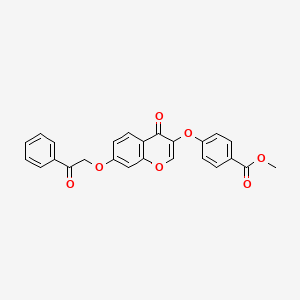
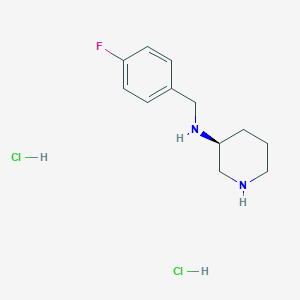
![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)
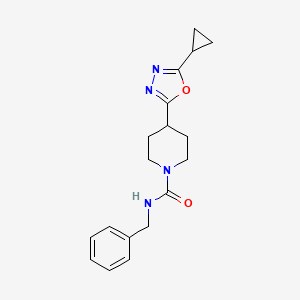
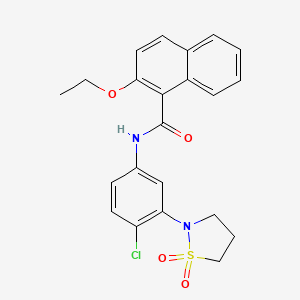
![N-(4-methoxyphenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2359340.png)
